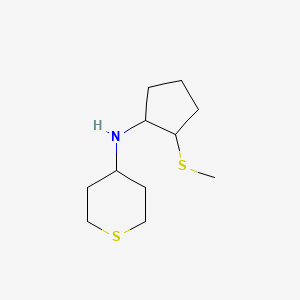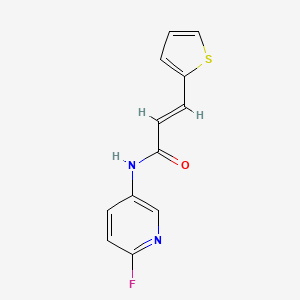![molecular formula C12H14INO3 B6629490 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid is an organic compound that features a benzoyl group substituted with iodine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid typically involves the iodination of 3-methylbenzoic acid followed by a series of reactions to introduce the propanoic acid and methylamino groups. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. Subsequent steps may involve the use of protecting groups and various reagents to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions would be optimized for yield and efficiency, taking into account factors such as reaction temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, while the benzoyl and propanoic acid groups can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Iodo-3-methylbenzoic acid: Shares the iodinated benzoyl group but lacks the propanoic acid and methylamino groups.
3-Iodo-4-methoxybenzoic acid: Similar iodinated structure with a methoxy group instead of a methyl group.
Methyl 2-iodo-3-methylbenzoate: An ester derivative with similar structural features.
Uniqueness
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, allows for unique interactions in both chemical and biological contexts.
属性
IUPAC Name |
3-[(2-iodo-3-methylbenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-8-4-3-5-9(11(8)13)12(17)14(2)7-6-10(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOWFHTEXWYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)


![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
